2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide
CAS No.: 118842-95-8
Cat. No.: VC11726504
Molecular Formula: C17H19NO3
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide - 118842-95-8](/images/structure/VC11726504.png)
Specification
CAS No. | 118842-95-8 |
---|---|
Molecular Formula | C17H19NO3 |
Molecular Weight | 285.34 g/mol |
IUPAC Name | 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide |
Standard InChI | InChI=1S/C17H19NO3/c1-20-14-10-7-12(8-11-14)6-9-13-4-3-5-15(21-2)16(13)17(18)19/h3-5,7-8,10-11H,6,9H2,1-2H3,(H2,18,19) |
Standard InChI Key | SWDACVLEYBKPBL-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)N |
Canonical SMILES | COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)N |
Introduction
Structural Analysis and Molecular Characteristics
IUPAC Nomenclature and Molecular Framework
The IUPAC name 2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide delineates its structure: a benzamide core substituted with a methoxy group at position 2 and a 2-(4-methoxyphenyl)ethyl chain at position 6. The molecular framework consists of two aromatic rings (a benzamide and a 4-methoxyphenyl group) connected by an ethyl bridge.
Molecular Formula and Weight
The compound’s molecular formula reflects 17 carbon atoms, 19 hydrogens, one nitrogen, and three oxygens. Its molecular weight of 285 Da aligns with calculated values from high-resolution mass spectrometry (HRMS) data for similar benzamide derivatives .
Table 1: Structural and Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 285 Da |
Heavy Atom Count | 21 |
Rotatable Bonds | 6 |
Hydrogen Bond Donors | 1 (amide -NH) |
Hydrogen Bond Acceptors | 3 (amide C=O, two methoxy -O) |
Polar Surface Area | 62 Ų |
Synthesis and Characterization
Characterization Techniques
Key analytical methods for verifying the compound’s structure include:
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Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (methoxy C-O stretch) .
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): A molecular ion peak at m/z 285.1 ([M+H]⁺) with fragmentation patterns consistent with methoxy and benzamide groups .
Physicochemical Properties and Drug-Likeness
Lipophilicity and Solubility
The compound’s LogP value of 3.04 suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The polar surface area (62 Ų) aligns with Rule of Five guidelines, indicating acceptable oral bioavailability.
Conformational Flexibility
With six rotatable bonds, the molecule exhibits significant flexibility, which may influence its binding to biological targets. The two aromatic rings and ethyl linker create a balance between rigidity and adaptability.
Table 2: Key Physicochemical Parameters
Parameter | Value |
---|---|
LogP | 3.04 |
Topological Polar Surface Area | 62 Ų |
Rotatable Bond Count | 6 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Supplier | Purity (%) | Pack Size | Price (USD) |
---|---|---|---|
Manchester Organics | 90 | 100 mg | 300 |
Alfa Chemistry | 95 | 1 g | POA |
BOC Sciences | 95 | 1 g | POA |
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